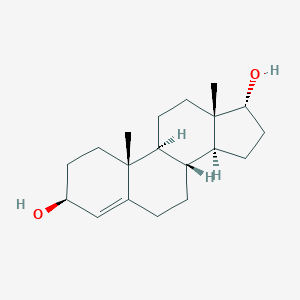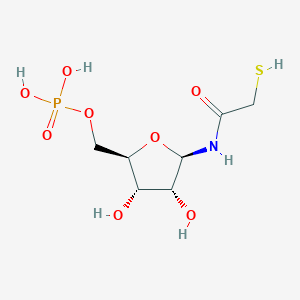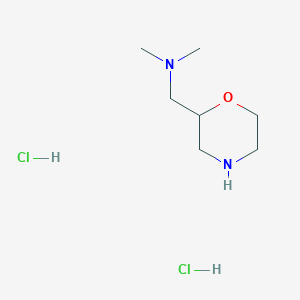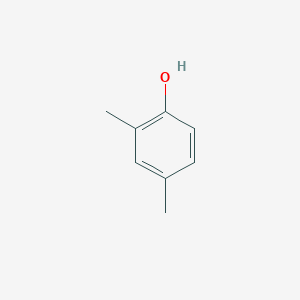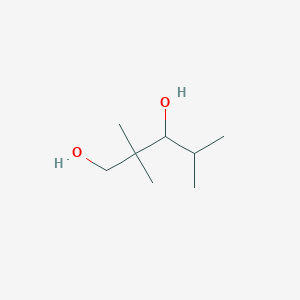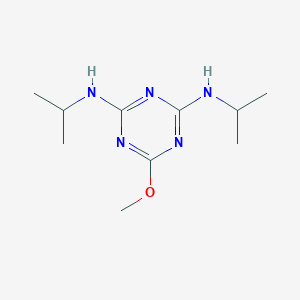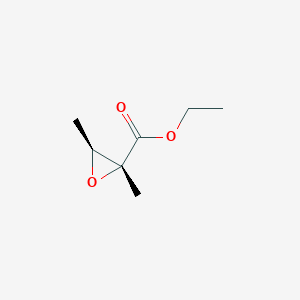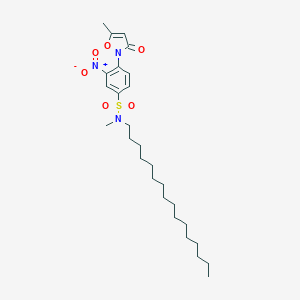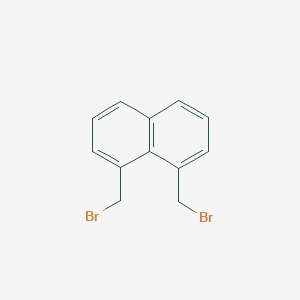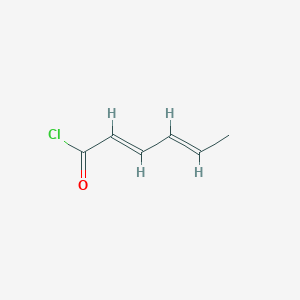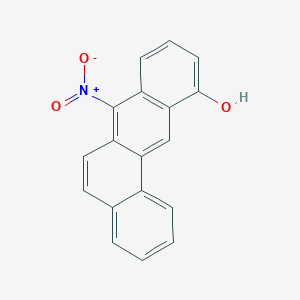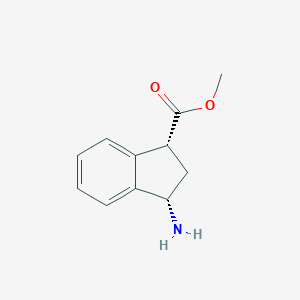
(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate, also known as MADIC, is a chemical compound with potential therapeutic applications. It belongs to the class of indene carboxylates and has been the subject of extensive scientific research due to its unique properties.
作用機序
The exact mechanism of action of (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is not fully understood, but it is believed to act through the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has been shown to inhibit the activity of certain enzymes and transcription factors that play a role in these processes.
生化学的および生理学的効果
(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is its relatively simple synthesis method, which makes it accessible for laboratory experiments. However, its low solubility in water and limited stability under certain conditions can pose challenges in its use.
将来の方向性
There are several potential future directions for research on (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an immunomodulatory agent for the treatment of autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Conclusion:
In conclusion, (1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate ((1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate) is a promising chemical compound with potential therapeutic applications in various fields. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable subject of scientific research. Further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.
合成法
(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with methylamine and subsequent reduction with lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been studied extensively for its potential therapeutic applications in various fields, including neurology, immunology, and oncology. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
特性
CAS番号 |
111634-91-4 |
|---|---|
製品名 |
(1R,3S)-Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate |
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9/h2-5,9-10H,6,12H2,1H3/t9-,10+/m1/s1 |
InChIキー |
ALBVRQVSYZDDKX-ZJUUUORDSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@@H](C2=CC=CC=C12)N |
SMILES |
COC(=O)C1CC(C2=CC=CC=C12)N |
正規SMILES |
COC(=O)C1CC(C2=CC=CC=C12)N |
同義語 |
1H-Indene-1-carboxylicacid,3-amino-2,3-dihydro-,methylester,(1R,3S)-rel- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
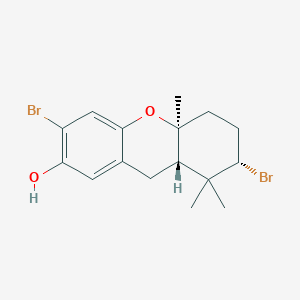
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
